![molecular formula C10H7NO2 B1296194 8-Hydroxyquinoline-7-carbaldehyde CAS No. 5683-78-3](/img/structure/B1296194.png)
8-Hydroxyquinoline-7-carbaldehyde
Overview
Description
8-Hydroxyquinoline-7-carbaldehyde is a solid compound . Its molecular structure is represented by the SMILES string OC1=C(C=CC2=CC=CN=C12)C=O
.
Synthesis Analysis
Recent advances in the synthesis of 8-Hydroxyquinoline derivatives have been reported . The synthesis of these derivatives has attracted the attention of chemists due to their wide range of biological activities . A number of prescribed drugs incorporate this group, and numerous 8-Hydroxyquinoline-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringOC1=C(C=CC2=CC=CN=C12)C=O
. This indicates that it is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . Chemical Reactions Analysis
The chemistry of 8-Hydroxyquinoline derivatives has attracted the attention of chemists . The reaction between 51 and 5,7-dialkyl-8-hydroxyquinoline as a phenolate ion in the presence of a catalytic amount of Amberlite IRA and an excess amount of dibromoalkane under microwave conditions afforded the target product .Physical And Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 173.17 . The SMILES stringOC1=C(C=CC2=CC=CN=C12)C=O
represents its molecular structure .
Scientific Research Applications
Photophysical Properties
- Prototropic Equilibria and Photophysical Properties : A study by Vetokhina et al. (2013) investigated the prototropic equilibria of 7-hydroxyquinoline-8-carbaldehydes (7-HQCs) using NMR spectroscopy, UV-vis spectroscopic methods, and quantum chemical computations. These molecules, including 8-Hydroxyquinoline-7-carbaldehyde, exhibit unique photophysical properties due to their ability to assume different neutral and ionic structures in aqueous solutions, which affect their electronic absorption and fluorescence. This makes them interesting for applications in molecular photonics and as models for reversible optically driven molecular switches (Vetokhina et al., 2013).
Chemical Synthesis and Reactions
- Novel Keto-Enamine Schiff Bases : Sashidhara et al. (2009) conducted a study where 8-Hydroxyquinoline reacted unexpectedly, forming novel derivatives with significant antioxidant properties. This research demonstrates the chemical reactivity of this compound and its potential in creating new chemical entities (Sashidhara et al., 2009).
Fluorescent Sensors
- Selective and Sensitive Al3+ Sensor : Research by Jiang et al. (2011) highlighted the synthesis of a novel fluorescent sensor based on 8-hydroxyquinoline carbaldehyde Schiff-base, which exhibits high selectivity for aluminum ions over other metal ions. This makes it a potent candidate for use in detecting aluminum ions in weak acid aqueous conditions (Jiang et al., 2011).
Coordination Chemistry
- Rare-Earth Metal Ion Coordination : A study by Albrecht et al. (2005) explored the use of 8-hydroxyquinoline-2-carbaldehyde as an effective ligand for coordinating rare-earth(III) ions, which can be used in creating complexes with different metal ions. This study underscores its potential in coordination chemistry and the design of metal-organic frameworks (Albrecht et al., 2005).
Mechanism of Action
Target of Action
8-Hydroxyquinoline-7-carbaldehyde and its derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . They have been evaluated against various phytopathogenic fungi, and most of the tested compounds remarkably impacted the target fungi . They also have been reported to inhibit 2-Oxoglutarate (2OG) and iron-dependent oxygenases, which are considered promising therapeutic targets for various human diseases .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, 5-Carboxy-8-hydroxyquinoline, a derivative of 8-Hydroxyquinoline, has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO, a 2OG-dependent N-methyl nucleic acid demethylase) via quantitative HTS of a collection of diverse compounds .
Biochemical Pathways
The compound affects various biochemical pathways. It inhibits 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . This inhibition can impact epigenetic processes and other cellular functions.
Pharmacokinetics
It’s known that some 8-hydroxyquinoline derivatives suffer from low cell permeability . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
The compound’s action results in molecular and cellular effects. For instance, in vitro assays revealed that most of the tested 8-Hydroxyquinoline derivatives remarkably impacted the target fungi, and their inhibitory activities were better than that of the positive control azoxystrobin .
Safety and Hazards
Future Directions
It is believed that by rationally changing substituents to maximize the key contacts between the ligand and the binding site, the potency and the selectivity profiles towards the desired target will be improved . This suggests that there is potential for future research and development in this area.
properties
IUPAC Name |
8-hydroxyquinoline-7-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-8-4-3-7-2-1-5-11-9(7)10(8)13/h1-6,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNLFMRNEFPDHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295500 | |
Record name | 8-hydroxyquinoline-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5683-78-3 | |
Record name | 5683-78-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102341 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-hydroxyquinoline-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 8-Hydroxyquinoline-7-carbaldehyde interact with DNA, and what are the potential implications of this interaction?
A1: this compound can be used as a building block for larger molecules with interesting biological properties. For instance, when complexed with Lanthanide (III) ions, the resulting binuclear complexes demonstrate the ability to bind to calf thymus DNA. This interaction occurs through intercalation, a process where the complex inserts itself between the base pairs of the DNA double helix []. While the exact implications require further investigation, DNA intercalation by metal complexes is a well-known mechanism for potential anticancer activity. Further research could explore the potential of these complexes as antitumor agents.
Q2: What makes this compound a versatile starting material for synthesizing bioactive compounds?
A2: The structure of this compound makes it highly versatile for derivatization and the creation of diverse compounds []. Its key features include:
Q3: How do the structural modifications of this compound derivatives influence their antioxidant properties?
A3: Research suggests that the antioxidant activity of this compound derivatives can be fine-tuned through specific structural changes []. For example, incorporating a hydroxyl unit into the complex appears to enhance its ability to scavenge hydroxyl radicals (HO•). Conversely, adding an N-heteroaromatic substituent seems to improve the scavenging of superoxide radicals (O2−•). These observations highlight the importance of SAR studies in optimizing the antioxidant properties of these compounds for potential therapeutic applications.
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